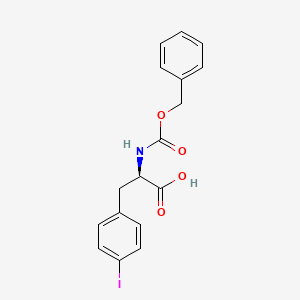

Cbz-4'-iodo-D-Phe

Description

Significance of Modified Amino Acids in Chemical Biology and Drug Discovery Research

Modified amino acids are foundational to advancing chemical biology and pharmaceutical research. ontosight.aiamerigoscientific.com Unlike the 20 proteinogenic amino acids that are the building blocks of most natural proteins, modified amino acids offer unique structural and functional properties. Their incorporation into peptides and other molecules can lead to significant improvements in biological activity, stability, and specificity. amerigoscientific.com

The introduction of modifications, such as halogenation or the addition of bulky protecting groups, can profoundly influence a molecule's interaction with biological targets. ontosight.ai These changes can enhance binding affinity to receptors or enzymes, improve resistance to enzymatic degradation, and alter pharmacokinetic properties. nih.gov For instance, certain amino acid derivatives are integral components in the development of enzyme inhibitors, antiviral agents, and anticancer drugs. amerigoscientific.com The ability to synthesize peptides with these tailored amino acids allows for the precise control over the final molecule's characteristics, a critical aspect of modern drug design. amerigoscientific.com The chemical modification of proteins has become a valuable method for investigating and influencing biological systems. frontiersin.org

Contextualization of 4'-Iodo-D-Phenylalanine as a Versatile Synthetic Building Block

The core of Cbz-4'-iodo-D-Phe is 4'-iodo-D-phenylalanine, a non-natural amino acid derivative of D-phenylalanine. ontosight.ai The key feature of this compound is the iodine atom substituted at the para-position of the phenyl ring. ontosight.ainih.gov This iodine substitution significantly alters the molecule's properties, making it a valuable building block in several areas of biomedical research. ontosight.ai

One of the primary applications of 4'-iodo-D-phenylalanine is in the development of radiopharmaceuticals. ontosight.ai When labeled with a radioactive isotope of iodine (such as I-124 or I-131), it can be incorporated into peptides or proteins for use in molecular imaging techniques like Positron Emission Tomography (PET) or for targeted radiotherapy. ontosight.ai The ability to introduce an iodine atom into peptide sequences facilitates the creation of targeted agents for diagnostics and therapeutics. chemimpex.com Furthermore, the presence of the iodo-phenyl moiety makes it a useful reactant in cross-coupling reactions in synthetic organic chemistry. lookchem.com

Overview of Carbobenzyloxy (Cbz) Protecting Group Utility in Peptide Chemistry

The carbobenzyloxy (Cbz or Z) group is a widely used amine protecting group in peptide synthesis and organic chemistry. total-synthesis.combachem.com Introduced in the 1930s by Leonidas Zervas and Max Bergmann, the Cbz group was instrumental in advancing the field of controlled peptide synthesis. total-synthesis.com It protects the amino group of an amino acid as a carbamate, preventing it from participating in unwanted side reactions during peptide bond formation. total-synthesis.comspcmc.ac.in

The utility of the Cbz group lies in its stability and selective removal. It is stable under a variety of reaction conditions, including those involving bases and mild acids, making it compatible with many other protecting groups used in complex syntheses (it is orthogonal to groups like Boc and Fmoc). total-synthesis.comhighfine.com The Cbz group is typically removed by hydrogenolysis (catalytic hydrogenation), a process that cleaves the benzyl-oxygen bond to deprotect the amine. total-synthesis.comspcmc.ac.in This method of deprotection is generally clean and efficient. total-synthesis.com The Cbz group can be introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) or a similar reagent under basic conditions. highfine.comchegg.com

Structure

2D Structure

3D Structure

Properties

Molecular Weight |

425.29 |

|---|---|

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cbz 4 Iodo D Phe and Its Analogues

Stereoselective Synthesis Approaches for D-Phenylalanine Derivatives

The synthesis of D-amino acids, such as D-phenylalanine derivatives, is essential as they are key components in various pharmaceuticals, including antibiotics and antidiabetic agents. polimi.itrsc.org Their incorporation into peptides can also confer resistance to enzymatic degradation. nih.gov

Achieving the desired D-configuration at the α-carbon of 4-iodophenylalanine is a primary challenge. Several strategies have been developed to exert enantiomeric control.

Biocatalytic and Chemoenzymatic Methods: Enzymatic approaches are highly valued for their exceptional stereoselectivity. polimi.it One powerful method is the use of biocatalytic cascades. For instance, a stereoinversion cascade can convert readily available L-phenylalanine derivatives into their D-enantiomers with high enantiomeric excess (90% to >99% ee). polimi.itnih.gov This process can involve a tandem reaction using an L-amino acid deaminase (LAAD) to convert the L-amino acid to its corresponding α-keto acid, followed by reductive amination using an engineered D-selective aminotransferase (DATA) to produce the D-amino acid. polimi.itnih.gov This method is applicable to a wide range of phenylalanine derivatives with different substituents on the phenyl ring. polimi.it

Another approach is the dynamic kinetic resolution of racemic mixtures. nih.gov Phenylalanine ammonia (B1221849) lyases (PALs), which typically catalyze the conversion of cinnamic acids to L-phenylalanines, have been engineered and utilized in cascade reactions to produce D-phenylalanine derivatives in high yield and excellent optical purity from inexpensive cinnamic acids. nih.gov

Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to dehydroalanine (B155165) derivatives represents a modern approach to preparing chiral functionalized phenylalanines through a cascade of conjugate addition and enantioselective protonation. acs.org

Comparison of Enantiomeric Control Strategies

Carbobenzyloxy (Cbz) Protection Strategies for Amino Acids in Solution and Solid Phase

The carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was the first protecting group developed for peptide synthesis and remains a cornerstone in solution-phase synthesis. core.ac.uk It serves to temporarily block the α-amino group of an amino acid, preventing uncontrolled polymerization during peptide bond formation. peptide.com While less common in modern solid-phase peptide synthesis (SPPS) where Fmoc and Boc protections dominate, the Cbz group is still widely utilized in solution-phase strategies and for side-chain protection. core.ac.ukpeptide.com The Cbz group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. highfine.com

The most common method for removing the Cbz group is catalytic hydrogenolysis. organic-chemistry.org This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). thalesnano.com The reaction cleaves the benzyl-oxygen bond, releasing the free amine, toluene, and carbon dioxide.

Optimization of this process is crucial for achieving high yields and purity. Key parameters include:

Catalyst and Support: 10% Pd/C is a standard and effective catalyst. thalesnano.com Hydroxyapatite-bound palladium has also been shown to be highly effective. researchgate.net

Hydrogen Source: While traditionally performed with hydrogen gas cylinders, in-situ generation of hydrogen offers a safer and more convenient alternative. organic-chemistry.org Reagents like triethylsilane or sodium borohydride (B1222165) (NaBH₄) in the presence of Pd/C can efficiently generate the necessary hydrogen for the reaction, often leading to rapid deprotection (3-10 minutes) at room temperature. organic-chemistry.orgresearchgate.net

Solvent and Temperature: The reaction is often carried out in solvents like methanol (B129727) or ethanol/ethyl acetate (B1210297) mixtures. thalesnano.comresearchgate.net Increasing the temperature can significantly enhance the reaction rate; for example, a reaction at 60°C can be twice as fast as one at room temperature. thalesnano.com

Flow Chemistry: Continuous flow reactors, such as the H-Cube®, provide a safe, efficient, and scalable method for hydrogenolysis, eliminating the need for hydrogen gas cylinders and allowing for precise control over temperature and pressure, leading to high conversion rates and yields. thalesnano.com

It is important to note that Cbz groups are stable to acidic conditions used for Boc group removal, making them orthogonal and valuable in complex synthetic routes. highfine.comiris-biotech.de However, the conditions for hydrogenolysis can sometimes affect other functional groups, such as thioethers found in methionine, although successful deprotection in the presence of such groups has been reported. nih.gov

Optimized Cbz-Deprotection Conditions

For a peptide bond to form, the carboxylic acid group of the Cbz-protected amino acid must be activated. nih.gov This activated species then reacts with the free amino group of another amino acid. Cbz-protected amino acids are compatible with a wide range of standard coupling reagents used in peptide synthesis. universite-paris-saclay.fr

Carbodiimides (DCC, EDC): N,N'-Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate. nih.govuniversite-paris-saclay.fr However, this intermediate can be prone to racemization. nih.gov To suppress this side reaction, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always used. universite-paris-saclay.frpeptide.com HOBt traps the O-acylisourea to form an active ester, which then couples with the amine with minimal racemization. peptide.com N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) is a water-soluble alternative to DCC, which simplifies product purification as the urea (B33335) byproduct can be removed by aqueous extraction. universite-paris-saclay.frpeptide.com

Phosphonium and Uronium/Aminium Reagents (PyBOP, HBTU, COMU): These reagents are known for their high efficiency and low rates of racemization, even with sterically hindered amino acids where DCC/HOBt may give poor yields. peptide.comresearchgate.net Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and form the HOBt active ester in situ. peptide.com COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a modern, third-generation uronium salt based on OxymaPure, which is considered a superior additive to HOBt for suppressing racemization and improving coupling efficiency. universite-paris-saclay.fr

A typical coupling procedure involves dissolving the Cbz-amino acid and the coupling additive (like HOBt) in a suitable solvent, adding the coupling reagent (like DCC or EDC), and then introducing the amino-component of the reaction. universite-paris-saclay.frnih.gov

Regioselective Functionalization at the 4'-Position of Phenylalanine

Introducing a substituent at a specific position on the phenyl ring of phenylalanine requires regioselective control. The 4'-position (or para-position) is often targeted. Direct electrophilic aromatic substitution on the phenylalanine ring is a common strategy.

The introduction of an iodine atom at the 4'-position of phenylalanine can be achieved through electrophilic iodination. The electron-donating character of the alkyl side chain of phenylalanine directs incoming electrophiles primarily to the ortho and para positions. Steric hindrance often favors substitution at the less hindered para position.

Several iodinating systems have been developed for this purpose:

Iodine and an Oxidizing Agent: A mixture of iodine (I₂) and an oxidizing agent like iodic acid (HIO₃), often called Suzuki's reagent, can be used for the direct iodination of phenylalanine. nih.gov This method provides an alternative to older Sandmeyer chemistry approaches. nih.gov

N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine. researchgate.net Its reactivity can be enhanced by the addition of a Brønsted or Lewis acid catalyst, such as trifluoroacetic acid (TFA). researchgate.net The combination of NIS and a catalytic amount of acid allows for para-directed iodination of activated aromatic compounds under mild conditions and in short reaction times. researchgate.net

Iodine Monochloride (ICl): ICl is another effective electrophilic iodinating agent. However, its use can sometimes lead to the formation of byproducts. core.ac.uk

Bis(pyridine)iodonium(I) tetrafluoroborate (B81430) (IPy₂BF₄): This reagent has been used for the direct iodination of phenylalanine residues within peptide sequences, although under acidic catalysis it can lead to ortho-iodination. upf.educapes.gov.br

Triiodoisocyanuric acid (TICA): In a sufficiently acidic medium, TICA can act as a powerful electrophile source, capable of iodinating even deactivated aromatic rings. researchgate.net

The choice of reagent and conditions is critical to achieve high regioselectivity for the 4'-position and avoid the formation of di-iodinated or other isomeric side products. nih.gov For example, while direct iodination of L-phenylalanine can yield 4-iodo-L-phenylalanine, a side product presumed to be 3,4-diiodo-L-phenylalanine is sometimes observed. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Post-Synthetic Derivatization

The post-synthetic modification of the Cbz-4'-iodo-D-Phe scaffold is powerfully enabled by palladium-catalyzed cross-coupling reactions. This class of reactions provides a versatile and efficient means to form new carbon-carbon and carbon-heteroatom bonds at the 4'-position of the phenyl ring, leveraging the reactivity of the carbon-iodine bond. rsc.orgmdpi.com The general mechanism for these transformations, such as the widely used Suzuki-Miyaura coupling, typically involves three key steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation with a suitable coupling partner (like an organoboron compound), and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. mdpi.com

Various types of palladium-catalyzed cross-coupling reactions are applicable for the derivatization of this compound, including the Suzuki-Miyaura (using organoboron reagents), Heck (using alkenes), Sonogashira (using terminal alkynes), and Negishi (using organozinc reagents) reactions. mdpi.comnih.gov These methodologies are prized for their tolerance of a wide array of functional groups, allowing for the direct modification of complex molecules like protected amino acids with high yields and selectivity. mdpi.comresearchgate.net For instance, the reaction conditions can often be tuned by selecting specific palladium catalysts, ligands, and bases to optimize the synthesis of a diverse range of phenylalanine analogues. acs.org Research has demonstrated the successful coupling of 4-iodo-phenylalanine derivatives with various partners, highlighting the robustness of this synthetic strategy. researchgate.netresearchgate.net

A significant application of palladium-catalyzed cross-coupling is the synthesis of 4-borono-phenylalanine (BPA) analogues, which are of considerable interest for their potential applications in medicinal chemistry, such as in Boron Neutron Capture Therapy (BNCT). researchgate.netgoogle.combeilstein-journals.org The synthesis typically involves a Suzuki-Miyaura type reaction between a protected 4-iodo-phenylalanine derivative, such as this compound, and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane. researchgate.net

The reaction of N-benzyloxycarbonyl-4-iodo-phenylalanine derivatives with pinacolborane proceeds efficiently in the presence of a suitable palladium catalyst. researchgate.net Studies on the L-isomer have shown that catalysts like [PdCl₂(dppf)] (dppf = 1,1'-bis(diphenylphosphino)ferrocene) are highly effective, affording the desired N-benzyloxycarbonyl-4-(pinacolatoboryl)-phenylalanine product in high yields. researchgate.net The resulting boronate ester can then be deprotected to yield the final borono-phenylalanine amino acid. researchgate.net

The table below summarizes typical conditions and findings for the synthesis of borono-phenylalanine analogues from 4-iodo-phenylalanine precursors, based on published research.

| Iodo-Phe Precursor | Boron Source | Catalyst | Yield of Borylated Product | Reference |

|---|---|---|---|---|

| N-benzyloxycarbonyl-4-iodo-L-phenylalanine benzyl ester | Pinacolborane | [PdCl₂(dppf)] | High | researchgate.net |

| N,N-dibenzyl-4-iodo-L-phenylalanine benzyl ester | Pinacolborane | [PdCl₂(dppf)] | High | researchgate.net |

| (4S)-3-benzyloxycarbonyl-4-(4-iodobenzyl)-5-oxazolidinone | Pinacolborane | [PdCl₂(dppf)] | High | researchgate.net |

| Cbz-L-tyrosine triflate (Cbz-Tyr(Tf)-OBzl) | Pinacolborane | [PdCl₂(PPh₃)₂] | 58% | researchgate.net |

Methodologies for Analytical Purification and Characterization of Synthetic Products

Following the synthesis of this compound derivatives, rigorous purification and characterization are essential to ensure the identity and purity of the final products. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Purification is commonly achieved using chromatographic methods. Flash column chromatography on silica (B1680970) gel is a standard technique for separating the desired product from unreacted starting materials, catalyst residues, and byproducts. rsc.org The choice of solvent system (eluent) is critical for achieving good separation. rsc.orgchalcogen.ro Following column chromatography, recrystallization from a suitable solvent system, such as ethyl ether, can be used to obtain the product in high purity as a solid. chalcogen.ro Work-up procedures often involve washing the organic reaction mixture with aqueous solutions, such as sodium bicarbonate or citric acid, to remove acidic or basic impurities before drying and concentration. chalcogen.ro

Characterization relies on a suite of analytical methods to confirm the structure and purity of the synthesized compounds. science.gov Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress and assessing the purity of column fractions. rsc.orgchalcogen.ro Spectroscopic methods provide detailed structural information. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is fundamental for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms. rsc.orgscience.gov High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the compound, which in turn confirms its elemental composition. rsc.orgscience.gov Infrared (IR) spectroscopy can also be used to identify the presence of key functional groups within the molecule. chalcogen.ro

The table below outlines the primary analytical techniques used for the purification and characterization of synthetic this compound derivatives.

| Technique | Purpose | Typical Application Details | Reference |

|---|---|---|---|

| Flash Column Chromatography | Purification | Separation of products on silica gel using a solvent gradient (e.g., Chloroform/Methanol). | rsc.org |

| Recrystallization | Purification | Final purification of solid products from solvents like ethyl ether. | chalcogen.ro |

| Thin-Layer Chromatography (TLC) | Analysis & Monitoring | Rapid check of reaction progress and product purity on silica gel plates, visualized with UV light or chemical stains. | rsc.orgchalcogen.ro |

| ¹H and ¹³C NMR Spectroscopy | Structural Characterization | Provides detailed information on the chemical structure and connectivity of atoms. Spectra are recorded on spectrometers (e.g., 400 or 500 MHz). | rsc.orgscience.gov |

| High-Resolution Mass Spectrometry (HRMS) | Structural Confirmation | Measures the exact mass-to-charge ratio to confirm the elemental formula of the synthesized compound. | rsc.orgscience.gov |

| Infrared (IR) Spectroscopy | Functional Group Identification | Identifies characteristic vibrations of functional groups (e.g., C=O, N-H). | chalcogen.ro |

Applications of Cbz 4 Iodo D Phe in Advanced Biochemical and Biomedical Research Disciplines

Design and Synthesis of Peptidomimetics Incorporating 4'-Iodo-D-Phenylalanine Residues

A primary limitation of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. A well-established strategy to overcome this is the incorporation of D-amino acids into the peptide backbone. Proteolytic enzymes are stereospecific and primarily recognize L-amino acids, rendering peptides containing D-amino acids significantly more resistant to degradation. nih.govnih.gov The inclusion of 4'-iodo-D-phenylalanine, by virtue of its D-configuration, inherently enhances the proteolytic resistance of the resulting peptidomimetic construct. This increased stability prolongs the half-life of the peptide in biological systems, making it a more viable candidate for drug development. Furthermore, architectural modifications, such as the creation of β-peptides, which are known to be resistant to enzymatic degradation, can also contribute to stability. researchgate.net

Beta-turns (β-turns) are crucial secondary structural motifs in proteins and peptides, playing a critical role in protein folding and molecular recognition events. chemdiv.com Consequently, the design of small molecules that mimic β-turns is a promising strategy for modulating protein-protein interactions. chemdiv.com The conformational properties of amino acids within a peptide sequence dictate the formation of these turns. D-amino acids are known to be potent inducers of specific turn conformations. When placed at the i+1 position of a four-residue sequence, a D-amino acid strongly promotes the formation of a β-II' turn. gla.ac.uk Therefore, Cbz-4'-iodo-D-Phe is an ideal building block for the synthesis of β-turn mimetics, providing a stable and predictable turn structure that can be incorporated into larger peptidomimetic designs to replicate the binding epitopes of natural peptides. gla.ac.ukwjarr.com

Development of Molecular Probes and Biological Imaging Agents

The unique physicochemical properties of this compound make it an invaluable precursor for the development of molecular probes and imaging agents. The iodine atom on the phenyl ring is not only a heavy atom useful for structural studies but also a versatile chemical handle for modification. nbinno.com

Radiolabeled amino acids are used extensively as diagnostic and therapeutic agents in oncology. nih.govnih.gov 4-Iodophenylalanine, in particular, has been successfully developed into radiotracers for Positron Emission Tomography (PET) imaging. nih.gov The synthesis of these tracers often involves the introduction of a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I) onto a precursor molecule. nih.gov this compound can serve as a stable precursor where the non-radioactive iodine is replaced with a radioactive isotope via methods such as copper-assisted nucleophilic halogen exchange or by starting from a tin-based precursor. nih.govnih.govnih.gov An expedient synthesis method starting from a corresponding tin precursor has been developed, achieving high radiochemical yields suitable for clinical applications. nih.govnih.gov

| Synthesis Method | Step | Average Radiochemical Yield (n=5) | Reference |

|---|---|---|---|

| Two-Step Synthesis from Tin Precursor | Radioiodination | 91.6 ± 2.7% | nih.govnih.gov |

| Deprotection | 83.7 ± 1.7% | nih.govnih.gov | |

| Single-Step Synthesis from Tin Precursor | Overall | 94.8 ± 3.4% | nih.govnih.gov |

The carbon-iodine bond on the phenyl ring of 4'-iodo-D-phenylalanine serves as a versatile reactive site for bio-orthogonal chemical modifications. nbinno.com Bio-orthogonal reactions occur within biological systems without interfering with native biochemical processes. rsc.org The iodine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, which can be performed in aqueous conditions. researchgate.netrsc.org These reactions allow for the site-specific attachment of various functional groups, including fluorescent dyes, to peptides containing the 4'-iodo-D-phenylalanine residue. rsc.org This approach enables the creation of fluorescently labeled peptides for use in a wide range of biological research, including protein binding and localization studies. jpt.com For instance, a peptide containing 4-iodophenylalanine can be borylated on a solid support and then subjected to a Suzuki-Miyaura cross-coupling reaction to attach another aryl group, effectively labeling the peptide or creating a novel biaryl amino acid. researchgate.net

Investigations into Ligand-Receptor Interactions and Binding Selectivity

Understanding the precise interactions between a ligand and its receptor is fundamental to drug design. This compound provides several advantages for these investigations. The incorporation of a D-amino acid, such as D-phenylalanine, has been shown to enhance the receptor binding affinities of peptides. nih.gov For example, introducing D-Phe into certain GnRH peptides improved their receptor binding affinity significantly. nih.gov

The iodine atom itself is a powerful tool for structural biology. As a heavy atom, it can facilitate the determination of protein crystal structures through techniques like single-wavelength anomalous dispersion (SAD). nih.gov Site-specifically incorporating p-iodo-phenylalanine into a protein allows for structure determination without significantly perturbing the protein's native conformation. nih.gov Furthermore, the iodine atom's local environment can be probed to understand molecular interactions. Techniques such as X-ray Absorption Near-Edge Structure (XANES) spectroscopy can detect the influence of weak atomic interactions, like C···I contacts and I···I halogen bonds, on the electronic state of the iodine atom, providing detailed insights into the ligand's binding mode within the receptor pocket. nih.gov Studies using 4-iodo-L-phenylalanine have also shown its ability to bind to specific receptors, such as the thrombin receptor, and inhibit protein synthesis in cancer cells, highlighting the potential for its D-enantiomer in similar targeted therapeutic and research applications.

| Peptide Construct | GnRH Receptor Binding Affinity (IC₅₀, nM) | Reference |

|---|---|---|

| DOTA-Ahx-(D-Lys⁶-GnRH1) | 36.1 | nih.gov |

| DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH) | 16.3 | nih.gov |

| DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH) | 7.6 | nih.gov |

Competitive Binding Assays and Receptor Affinity Determinations

While specific competitive binding assay data for this compound is not extensively documented, the parent compound, 4-iodo-phenylalanine, has been studied in the context of receptor and transporter affinity. For instance, iodinated phenylalanine analogs have been used in competitive inhibition experiments to assess their affinity for amino acid transporters like the L-type amino acid transporter 1 (LAT1). These studies are crucial for understanding how modifications to the phenylalanine structure affect its recognition and transport into cells. Although these studies primarily focus on the L-isomer due to its preferential uptake by transporters like LAT1, they establish a methodological precedent for evaluating the D-isomer's interactions with various receptors. nih.gov

Elucidation of Structure-Activity Relationships (SAR) for Receptor Modulation

The study of halogenated phenylalanine analogs is a cornerstone of structure-activity relationship (SAR) research. By systematically modifying the position and type of halogen on the phenyl ring, researchers can deduce the structural requirements for receptor binding and modulation. For example, research on phenylalanine derivatives has shown that the position of a halogen substituent significantly influences affinity and selectivity for transporters. nih.gov An iodo group at the 4-position, as in 4-iodo-D-phenylalanine, alters the electronic and steric properties of the molecule compared to unsubstituted phenylalanine, which in turn modifies its interaction with biological targets. These SAR studies are fundamental in medicinal chemistry for the rational design of more potent and selective therapeutic agents.

Research on Enzyme Mechanism, Substrate Recognition, and Inhibition

Modified amino acids, including 4-iodo-D-phenylalanine, are instrumental in probing enzyme mechanisms, understanding how enzymes recognize their substrates, and developing potent inhibitors.

Design and Evaluation of Modified Amino Acid-Based Enzyme Inhibitors

The D-configuration and the 4-iodo substituent make 4-iodo-D-phenylalanine an interesting scaffold for designing enzyme inhibitors. A notable example is the use of a derivative, p-iodo-D-phenylalanine hydroxamate, as an inhibitor for metalloexopeptidases such as the Aeromonas proteolytica aminopeptidase. In this context, the iodophenylalanine moiety occupies the enzyme's specificity pocket, while the hydroxamate group chelates the active site metal ions, leading to potent inhibition. The structure of the enzyme-inhibitor complex has been solved, providing a clear blueprint for the design of next-generation inhibitors.

Probing Active Site Interactions and Enzymatic Turnover

Incorporating 4-iodo-D-phenylalanine derivatives into inhibitor molecules allows for a detailed examination of an enzyme's active site. The iodine atom can form specific interactions, such as halogen bonds, with residues in the active site, and its bulk can probe the steric limits of the substrate-binding pocket. X-ray crystallography of enzyme-inhibitor complexes, such as the Aeromonas proteolytica aminopeptidase with p-iodo-D-phenylalanine hydroxamate, reveals the precise orientation of the inhibitor and its interactions with active site residues. sigmaaldrich.com This structural information is invaluable for understanding the molecular basis of substrate recognition and catalysis, although direct studies on enzymatic turnover using this compound are not prominent.

Contributions to Structural Biology Research through Biophysical Techniques

The presence of a heavy iodine atom makes 4-iodo-D-phenylalanine and its derivatives particularly useful in structural biology.

Application as a Probe in X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Studies

In X-ray crystallography, the iodine atom is a powerful tool for solving the phase problem, which is a critical step in determining a molecule's three-dimensional structure. The heavy iodine atom scatters X-rays anomalously, and this anomalous dispersion can be used to determine the phases of the diffraction pattern, facilitating structure solution. This technique has been widely applied using the L-enantiomer, 4-iodo-L-phenylalanine, which can be genetically incorporated into proteins. ebi.ac.uksigmaaldrich.com The crystal structure of the Aeromonas proteolytica aminopeptidase was successfully determined in complex with the inhibitor p-iodo-D-phenylalanine hydroxamate, showcasing the utility of the iodo-D-amino acid in crystallographic studies of ligand-protein interactions. sigmaaldrich.com While specific NMR studies focusing on this compound are not widely published, the general principles of using halogenated compounds to probe molecular environments and interactions in NMR are well-established.

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the application of the chemical compound “this compound” in the field of cryo-electron microscopy (Cryo-EM) for macromolecular complex analysis.

The search results did yield general information on related topics, such as:

The function of the Cbz (benzyloxycarbonyl) group as a protecting agent in peptide synthesis.

The application of other iodinated amino acids, like p-iodo-L-phenylalanine, in structural biology, primarily within X-ray crystallography to aid in phase determination.

General methodologies for heavy-atom labeling of proteins for structural analysis.

The fundamental principles and techniques of cryo-electron microscopy.

However, no documents or data were found that specifically link this compound to any application within cryo-electron microscopy. Therefore, it is not possible to provide an article with detailed research findings and data tables on this specific subject as the information does not appear to be present in the public scientific domain.

Computational and Theoretical Investigations Pertaining to Cbz 4 Iodo D Phe and Its Conjugates

In Silico Modeling for Compound Design and Optimization

The design of novel therapeutic agents is frequently accelerated by computer-aided drug design (CADD) techniques, which can be broadly categorized as structure-based or ligand-based approaches. nih.govnih.gov These methods are employed to screen virtual libraries, predict biological activity, and refine the properties of lead compounds containing moieties like Cbz-4'-iodo-D-Phe. The incorporation of this specific amino acid derivative is often strategic, utilizing the bulky and hydrophobic nature of the iodophenyl group to probe and occupy specific pockets within a biological target.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a this compound-containing compound) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. scienceasia.org This method evaluates the binding compatibility and estimates the binding affinity, often expressed as a scoring function or binding energy. smu.edunih.gov

In the context of this compound, docking simulations are crucial for understanding how the iodinated phenyl ring interacts with the target's active site. The iodine atom can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and selectivity. Furthermore, the entire 4-iodophenyl group can engage in hydrophobic and van der Waals interactions within the binding pocket. For instance, in the design of inhibitors for targets like P-glycoprotein (P-gp), docking studies help visualize how ligands occupy the large, hydrophobic drug-binding domains. nih.govmdpi.com

Molecular dynamics (MD) simulations are often used in conjunction with docking to refine the predicted binding poses and assess the stability of the ligand-receptor complex over time. nih.govmdpi.com These simulations model the atomic movements, providing a more dynamic picture of the interactions. nih.gov

Table 1: Example of Molecular Docking Results for a Hypothetical this compound Derivative against Target X

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -9.5 | A lower value indicates a stronger predicted binding affinity. |

| Key Interacting Residues | Tyr23, Phe28, Trp115 | Amino acids in the active site forming significant contacts. |

| Types of Interactions | Halogen bond, Pi-Pi stacking, Hydrophobic | The iodine atom forms a halogen bond; aromatic rings interact. |

| Ligand RMSD (Å) | 1.2 | Low root-mean-square deviation suggests a stable binding pose in MD simulation. |

This table is illustrative, based on typical data from molecular docking and dynamics studies.

Computational drug design strategies are essential for lead identification and optimization and are broadly classified into two main types. nih.gov

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. nih.govgardp.org It relies on the knowledge of a set of molecules (ligands) that are known to interact with the target. By analyzing the common structural features and properties of active compounds, a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) model can be developed. plos.orgslideshare.net For a series of compounds containing this compound, a pharmacophore model would define the essential spatial arrangement of features (e.g., hydrophobic group, hydrogen bond donor/acceptor) required for activity. A QSAR model would create a statistical relationship between the chemical structures and their biological activities, allowing for the prediction of potency for newly designed analogs. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, SBDD can be employed. researchgate.net This powerful method involves designing ligands that fit into the target's binding site with high affinity and selectivity. unibo.it Molecular docking, as described previously, is a cornerstone of SBDD. The this compound moiety can be rationally incorporated into a scaffold to exploit specific features of a binding site, such as a deep hydrophobic pocket or a halogen-bonding acceptor site, to enhance the inhibitory activity of a designed molecule.

Conformational Analysis and Dynamics of this compound Containing Peptidomimetics

The bulky N-terminal carbobenzyloxy (Cbz) group and the large 4-iodophenyl side chain impose significant steric constraints on the molecule. acs.org These constraints reduce the number of accessible low-energy conformations compared to a simpler amino acid like glycine. nih.gov This restriction can be advantageous in drug design, as it "pre-organizes" the molecule into a conformation that is more favorable for binding to a target receptor, reducing the entropic penalty upon binding.

Computational methods, including molecular mechanics and quantum chemical calculations, are used to map the potential energy surface as a function of bond rotations. nih.govethz.ch This analysis helps predict the most likely conformations in solution. Molecular dynamics simulations further provide insight into how these conformations interconvert over time, revealing the dynamic behavior of the peptidomimetic. nih.govmdpi.com

Table 2: Predicted Low-Energy Conformers for a Dipeptide containing this compound

| Conformer | Dihedral Angle (φ) | Dihedral Angle (ψ) | Relative Energy (kcal/mol) | Key Feature |

| 1 | -120° | +110° | 0.0 | Extended beta-strand like |

| 2 | -65° | -40° | +1.8 | Right-handed helical region |

| 3 | +70° | +50° | +3.5 | Turn-like structure |

This table is a representative example based on principles of peptide conformational analysis. nih.gov

Quantum Chemical Calculations for Elucidating Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure of a molecule. nrel.govunige.ch These methods are used to compute a wide range of properties that are not accessible through classical molecular mechanics. researchgate.net

For this compound, quantum calculations can elucidate:

Charge Distribution: Determining the partial atomic charges across the molecule, which is critical for understanding electrostatic interactions with a receptor. The electron-withdrawing nature of the iodine atom influences the charge distribution on the phenyl ring.

Molecular Orbitals: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and electronic transitions. researchgate.netrsc.org

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals regions that are electron-rich (negative potential, likely to interact with positive charges) or electron-poor (positive potential). The region around the iodine atom, known as a sigma-hole, can have a positive potential, enabling it to act as a halogen bond donor.

Bond Strengths and Reactivity: Analyzing the strength of chemical bonds, such as the carbon-iodine (C-I) bond, and predicting its susceptibility to metabolic cleavage or its role in chemical reactions. acs.org

This detailed electronic information is not only valuable for understanding binding interactions but is also used to develop accurate parameters for the force fields employed in classical molecular mechanics and dynamics simulations. ucm.es

Future Directions and Emerging Research Avenues for Cbz 4 Iodo D Phe

Advancements in Environmentally Benign Synthesis Methods for Cbz-4'-iodo-D-Phe

The synthesis of chemically modified amino acids like this compound traditionally involves multi-step processes that can generate significant chemical waste. advancedchemtech.com The future of its synthesis lies in the adoption of green chemistry principles to reduce environmental impact and improve efficiency. ambiopharm.comoxfordglobal.com

The synthesis of the core molecule, 4-iodo-D-phenylalanine, typically requires the iodination of D-phenylalanine. Following this, the amine group is protected with a benzyloxycarbonyl (Cbz) group. Both steps are targets for green innovation.

Greener Protection Strategies: The Cbz protection of amines is a fundamental reaction in peptide synthesis. ijacskros.com Conventional methods often use hazardous solvents and strong bases. researchgate.net Emerging, environmentally benign protocols offer promising alternatives. One such method involves carrying out the Cbz protection using benzyl (B1604629) chloroformate (Cbz-Cl) in water, eliminating the need for organic solvents. ijacskros.com This approach is not only eco-friendly but also shows high chemoselectivity and yields. ijacskros.com Another green strategy employs polyethylene (B3416737) glycol (PEG) as a recyclable, non-toxic reaction promoter, which can also lead to excellent yields under mild, room-temperature conditions. tandfonline.comtandfonline.com

Enzymatic and Flow Chemistry Approaches: Looking further ahead, enzymatic synthesis represents a frontier for green amino acid production. mdpi.com Enzymes such as D-amino acid dehydrogenases or aminotransferases could be engineered to produce 4-iodo-D-phenylalanine with high stereoselectivity, operating in aqueous media under mild conditions. mdpi.com This biocatalytic approach could be integrated into a continuous flow chemistry system. nih.gov Flow chemistry minimizes waste by using smaller reaction volumes and allows for precise control over reaction parameters, leading to higher purity and reduced need for downstream purification. nih.gov

The table below compares conventional and emerging green synthesis methods applicable to this compound.

| Synthesis Step | Conventional Method | Emerging Green Method | Key Advantages of Green Method |

| Cbz-Protection | Use of Cbz-Cl with organic bases in solvents like dichloromethane (B109758) (DCM). researchgate.net | Reaction with Cbz-Cl in water or with Polyethylene Glycol (PEG) as a promoter. ijacskros.comtandfonline.com | Eliminates hazardous organic solvents, mild reaction conditions, high chemoselectivity, recyclable promoters. ijacskros.comtandfonline.com |

| Iodination | Direct iodination using I₂ and oxidizing agents, which can be harsh. | Potential for enzyme-catalyzed iodination or using photo-catalysis with iodoarenes. acs.org | High specificity, mild conditions, reduced use of hazardous reagents. |

| Overall Process | Batch processing with significant solvent use for reactions and purification. advancedchemtech.com | Continuous flow synthesis, enzymatic resolution or synthesis. nih.govresearchgate.net | Reduced waste, higher efficiency, improved safety, potential for automation. |

Expansion of Applications in Chemical Biology, Proteomics, and Systems Biology Research

The unique properties of this compound make it a powerful tool for probing biological systems. The iodine atom serves as a heavy atom for X-ray crystallography, aiding in the determination of protein structures. It is also a versatile handle for chemical modifications and a tracer for imaging.

Structural Biology and Proteomics: The incorporation of iodinated amino acids into proteins is a key technique in structural biology and proteomics. creative-proteomics.com The iodine atom in 4-iodophenylalanine can be used to solve the phase problem in X-ray crystallography. When incorporated into a peptide or protein, it provides a strong anomalous signal. Furthermore, iodinated residues can be used in proteomics to study protein stability and surface accessibility through techniques like the Iodination Protein Stability Assay (IPSA). acs.org This method uses iodine to modify accessible tyrosine, histidine, methionine, and cysteine residues, providing a detailed map of a protein's structural state within a complex biological sample. acs.orgresearchgate.net

Probing Molecular Interactions: As a non-canonical amino acid, 4-iodo-D-phenylalanine can be incorporated into peptides to study protein-protein or protein-ligand interactions. cymitquimica.com The iodine can form specific interactions known as halogen bonds with Lewis basic atoms (like oxygen or nitrogen) in a protein's binding pocket, which can be exploited in rational drug design. acs.org Using this compound in solid-phase peptide synthesis allows for the creation of custom peptide probes to investigate these interactions in detail. The D-configuration of the amino acid provides resistance to degradation by proteases, making these probes more stable in biological assays. mdpi.com

Systems Biology: In systems biology, understanding the complex network of interactions within a cell is paramount. Peptidic probes built with this compound can be used to perturb specific pathways. By radiolabeling the iodine atom (e.g., with ¹²⁵I), these probes can be traced throughout a biological system, allowing researchers to follow their distribution, target engagement, and metabolic fate, providing a dynamic view of cellular processes. creative-proteomics.com

Exploration of Novel Therapeutic Strategies Leveraging Peptidomimetic Platforms and Probes

The development of new therapeutic strategies increasingly relies on molecules that can precisely target disease mechanisms while overcoming the limitations of traditional drugs. Peptidomimetics—molecules that mimic the structure and function of natural peptides—are a major focus, and this compound is an ideal building block for their creation. nih.gov

Enhanced Stability and Bioavailability: A significant challenge for peptide-based drugs is their rapid degradation by proteases in the body. Incorporating D-amino acids, such as 4-iodo-D-phenylalanine, into a peptide sequence dramatically increases its resistance to enzymatic breakdown. mdpi.com This enhanced stability leads to a longer half-life in circulation, improving the pharmacokinetic profile of the therapeutic agent.

Targeted Radiotherapy and Theranostics: The iodine atom in this compound provides a direct route to creating radiopharmaceuticals for cancer therapy and diagnosis (theranostics). acs.org The stable iodine (¹²⁷I) can be replaced with a radioactive isotope, such as Iodine-131 (¹³¹I) or Astatine-211 (²¹¹At), a promising alpha-emitter for targeted alpha therapy. nih.gov By attaching a peptide sequence that specifically targets a receptor overexpressed on cancer cells (e.g., PSMA on prostate cancer), a peptidomimetic synthesized from this compound can deliver a cytotoxic dose of radiation directly to the tumor, minimizing damage to healthy tissue. springermedizin.de

Development of Bioorthogonal Probes: The field of chemical biology relies on bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biological processes. epfl.ch The iodoaryl group of this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki couplings. While not yet fully bioorthogonal, advancements are being made to adapt these reactions for biological environments. This would allow for the in-situ labeling of peptidomimetic probes with fluorophores or other reporters after they have reached their cellular target, enabling advanced imaging and functional studies.

The table below outlines potential therapeutic applications leveraging this compound.

| Therapeutic Strategy | Role of this compound | Key Advantages | Research Focus |

| Peptidomimetic Drugs | A building block to create protease-resistant peptides. mdpi.comnih.gov | Increased stability, longer in-vivo half-life, improved pharmacokinetics. | Designing peptidomimetics with high target affinity and specificity. |

| Targeted Radiotherapy | Precursor for radiolabeled peptides (e.g., with ¹³¹I or ²¹¹At). nih.gov | Precise delivery of radiation to cancer cells, potentially high therapeutic efficacy. | Synthesis of tumor-targeting peptides and evaluation of their in-vivo efficacy and safety. springermedizin.de |

| Theranostic Probes | Can be labeled with imaging isotopes (e.g., ¹²³I, ¹²⁴I) and therapeutic isotopes. acs.org | Combines diagnosis and therapy in a single agent, allowing for personalized medicine. | Developing probes with optimal properties for both imaging and therapeutic functions. |

Q & A

Q. What are the optimal synthetic protocols for Cbz-4'-iodo-D-Phe, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Stepwise Synthesis: Begin with protecting the amino group of 4-iodo-D-phenylalanine using benzyl chloroformate (Cbz-Cl) under alkaline conditions (e.g., NaHCO₃ in dioxane/water) .

- Critical Parameters:

- Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

- Validation: Confirm structure via H/C NMR (e.g., aromatic protons at δ 7.2–7.4 ppm) and mass spectrometry (expected [M+H]⁺: 392.1) .

Q. Table 1: Key Reaction Conditions and Outcomes

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–4°C | Minimizes racemization |

| Solvent Ratio (THF:H₂O) | 4:1 | Enhances reagent solubility |

| Reaction Time | 12–16 hours | Maximizes conversion |

Q. How should researchers characterize the stereochemical integrity of this compound post-synthesis?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak® IA column with isocratic elution (hexane:isopropanol 90:10, 1 mL/min). Retention times for D- vs. L-enantiomers differ by 2–3 minutes .

- Circular Dichroism (CD): Monitor peaks at 220–250 nm; D-configuration shows a negative Cotton effect .

- Crystallography: Co-crystallize with a chiral resolving agent (e.g., L-proline) for X-ray diffraction analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different peptide conjugates?

Methodological Answer:

- Root-Cause Analysis Framework:

- Control Variables: Standardize assay conditions (e.g., buffer pH, temperature) to isolate compound-specific effects .

- Statistical Validation: Apply ANOVA to compare activity across batches, identifying outliers linked to impurities (e.g., de-iodinated byproducts) .

- Structural Dynamics: Use MD simulations (AMBER force field) to assess conformational stability in peptide backbones, which may explain divergent binding affinities .

Q. Table 2: Common Data Contradictions and Resolutions

| Contradiction | Probable Cause | Resolution Strategy |

|---|---|---|

| Variable IC₅₀ values | Batch-dependent impurities | HPLC-MS purity screening |

| Inconsistent enantioselectivity | Solvent polarity effects | Solvent optimization (DMSO vs. EtOH) |

Q. What computational strategies are effective for predicting the metabolic stability of this compound in peptide-based drug candidates?

Methodological Answer:

- In Silico Tools:

- CYP450 Metabolism Prediction: Use SwissADME to identify potential oxidation sites (e.g., iodine substituent reduces CYP3A4-mediated degradation) .

- Docking Studies: Simulate interactions with proteolytic enzymes (e.g., chymotrypsin) using AutoDock Vina; prioritize conjugates with steric hindrance near the Cbz group .

- Experimental Validation: Combine microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS/MS quantification to verify predictions .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) protocols for this compound to minimize side reactions?

Methodological Answer:

- Preactivation Strategy: Preactivate Fmoc-Cbz-4'-iodo-D-Phe with HOBt/DIC in DMF for 5 minutes before coupling to reduce aggregation .

- Microwave-Assisted SPPS: Use 25–50 W pulses (30–60s) at 45°C to improve coupling efficiency (>98%) while avoiding β-elimination .

- Side-Chain Protection: Avoid acid-labile groups (e.g., Boc) if TFA cleavage is required; prioritize ivDde for orthogonal deprotection .

Data Management and Reproducibility

Q. What metadata standards ensure reproducibility in studies involving this compound?

Methodological Answer:

- FAIR Compliance:

- Machine-Readable Formats: Include SMILES strings (e.g., C1=CC(=CC=C1I)CC@HNC(=O)OCC2=CC=CC=C2) in metadata .

- Experimental Context: Document solvent lot numbers, humidity levels, and spectrometer calibration dates .

- Repository Submission: Use Zenodo or ChemRxiv with DOI assignment, tagging datasets with "iodinated amino acids" and "peptide synthesis" .

Q. How should researchers address discrepancies between theoretical and experimental logP values for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.